![molecular formula C15H19N3O B2426828 N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1389272-04-1](/img/structure/B2426828.png)
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was characterized by single crystal X-ray diffraction method .Chemical Reactions Analysis
There are studies on the corrosion inhibition properties of 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline on mild steel .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(5-Chloro-4-methylpyridin-2-yl)acetamide, include a density of 1.282g/cm3, boiling point of 356.94ºC at 760 mmHg, and a flash point of 169.672ºC .Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide and its derivatives have been explored for their potential as enzyme inhibitors and antitumor agents. For instance, derivatives such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide were identified as full antagonists of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, the imidazo[1,2-a]pyrimidine moiety in these compounds is rapidly metabolized by aldehyde oxidase (AO). Research has focused on altering the heterocycle or blocking reactive sites to reduce AO-mediated oxidation, which could enhance the therapeutic potential of these compounds (Linton et al., 2011).
Pharmacokinetics and Tissue Distribution
Investigations into the pharmacokinetics and tissue distribution of related compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have provided insights into their potential as anti-fibrotic drugs. Studies on novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exert anti-metastatic effects on breast cancer-bearing models, showed promising oral bioavailability and distribution into liver, kidneys, and lungs, highlighting their potential as effective oral anti-fibrotic drugs (Kim et al., 2008).
Synthesis and Characterization
The synthesis and structural characterization of isomers and derivatives related to N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide have been a focus of research, aiming to understand their chemical properties and potential biological applications. For example, the synthesis and characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were explored, providing valuable information on the inductive effects contributed by methyl substituted groups at the pyridine ring (Kadir et al., 2017).
Safety And Hazards
Future Directions
The future directions for this compound could involve further studies on its potential biological activities, as well as its synthesis and characterization. For instance, the synthesis, characterization, and anti-fibrosis activity of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-9-18-10-7-13(8-11-18)15(19)17-14-6-4-5-12(2)16-14/h1,4-6,13H,7-11H2,2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGJBZQXWALCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.